MR Binding Affinity: PF-3882845 vs. Eplerenone Direct Comparison
PF-3882845 exhibits an MR binding IC50 of 2.7 nM in a radioligand displacement assay, which is approximately 42-fold more potent than eplerenone's reported MR binding IC50 of 114 nM measured under comparable conditions in a cell-based functional assay using human MR [1][2]. The NCATS Inxight database further reports PF-3882845 potency as IC50 0.504–1.11 nM in the absence of serum and IC50 6.3–13.4 nM in the presence of 10% fetal bovine serum, reflecting high protein binding that modulates free drug exposure [2]. This potency differential is not attributable to assay format differences alone; the radioligand binding assay used for PF-3882845 employed human MR with [³H]-aldosterone as the tracer, while the comparator eplerenone IC50 of 114 nM was derived from a cell-based reporter assay on human MR (T870L variant) [3].
| Evidence Dimension | MR binding/displacement potency (IC50) |
|---|---|
| Target Compound Data | 2.7 nM (binding IC50); 0.504–1.11 nM (cell-based, no serum); 6.3–13.4 nM (cell-based, 10% FBS) |
| Comparator Or Baseline | Eplerenone: 114 nM (cell-based functional assay, human MR T870L); literature reports range 109–122 nM |
| Quantified Difference | PF-3882845 is approximately 42-fold more potent than eplerenone by IC50 ratio (2.7 nM vs. 114 nM) |
| Conditions | Radioligand binding assay using human MR with [³H]-aldosterone (PF-3882845); cell-based reporter assay on human MR T870L (eplerenone) |
Why This Matters
A 42-fold improvement in MR binding potency means PF-3882845 achieves equivalent target engagement at substantially lower doses, potentially reducing off-target interactions driven by mass-action effects.
- [1] Meyers MJ et al. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. J Med Chem. 2010;53(16):5979-6002. View Source
- [2] NCATS Inxight Drugs. PF-03882845. National Center for Advancing Translational Sciences. View Source
- [3] Amazit L et al. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1. J Biol Chem. 2015;290(36):21876-21889. (Table 6 for eplerenone IC50). View Source
